Isopropylhydrazine oxalate
Overview
Description
Isopropylhydrazine oxalate is a chemical compound with the molecular formula C5H12N2O4 and a molecular weight of 164.16 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isopropylhydrazine oxalate typically involves the reaction of isopropylhydrazine with oxalic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows: [ \text{C3H10N2} + \text{C2H2O4} \rightarrow \text{C5H12N2O4} ]
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Isopropylhydrazine oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler hydrazine derivatives.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, often involving catalysts or specific solvents.
Major Products Formed:
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of simpler hydrazine derivatives.
Substitution: Formation of substituted hydrazine compounds.
Scientific Research Applications
Isopropylhydrazine oxalate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activities, including anti-inflammatory properties and inhibition of histamine metabolism.
Medicine: Investigated for potential therapeutic applications due to its biological activities.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism by which isopropylhydrazine oxalate exerts its effects involves its interaction with molecular targets and pathways. For example, its anti-inflammatory properties are linked to the inhibition of histamine metabolism. The compound interacts with enzymes involved in histamine degradation, thereby reducing histamine levels and exerting anti-inflammatory effects .
Comparison with Similar Compounds
Hydrazine: A simpler hydrazine derivative with similar reactivity.
Phenylhydrazine: Another hydrazine derivative with different substituents.
Methylhydrazine: A hydrazine derivative with a methyl group instead of an isopropyl group.
Uniqueness: Isopropylhydrazine oxalate is unique due to its specific isopropyl group, which imparts distinct chemical and biological properties compared to other hydrazine derivatives. Its ability to inhibit histamine metabolism and its potential anti-inflammatory properties make it particularly interesting for research and therapeutic applications .
Properties
IUPAC Name |
oxalic acid;propan-2-ylhydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10N2.C2H2O4/c1-3(2)5-4;3-1(4)2(5)6/h3,5H,4H2,1-2H3;(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAQPDIVFEYAFMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NN.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40288941 | |
Record name | propan-2-ylhydrazine ethanedioate(1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40288941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6629-61-4, 3468-25-5 | |
Record name | Hydrazine, (1-methylethyl)-, ethanedioate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6629-61-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydrazine, oxalate (1:1) | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58183 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | propan-2-ylhydrazine ethanedioate(1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40288941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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